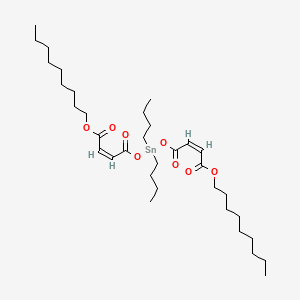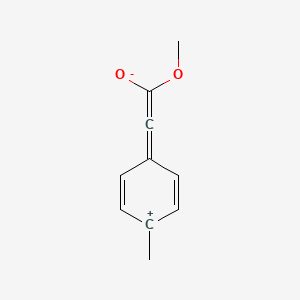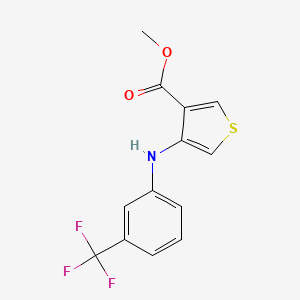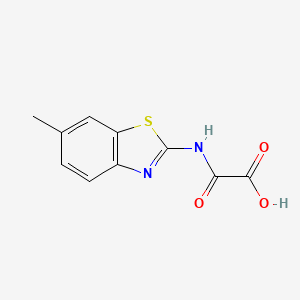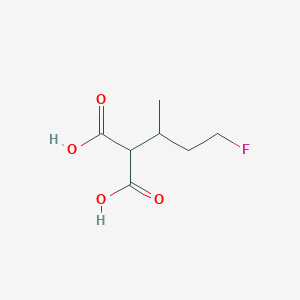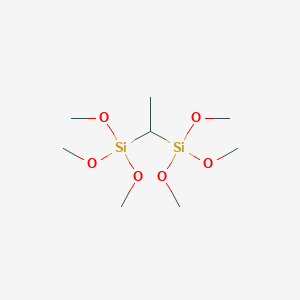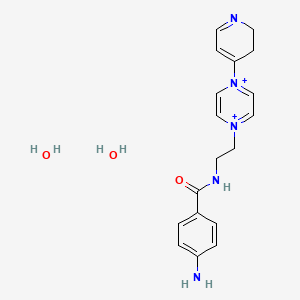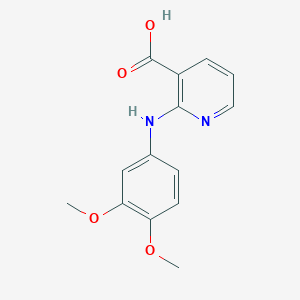![molecular formula C15H16N2O3 B13740190 1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione](/img/structure/B13740190.png)
1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are found in various natural products and drugs. This compound features a pyrrolidin-2,5-dione moiety linked to an indole ring, which is substituted with a methoxy group at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The pyrrolidin-2,5-dione moiety can be introduced through a subsequent reaction involving the appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Fischer indole synthesis and subsequent reactions for large-scale production. This would include selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to form different derivatives, particularly at the carbonyl groups of the pyrrolidin-2,5-dione moiety.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
科学研究应用
1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
作用机制
The mechanism of action of 1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors and enzymes, leading to a range of biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
5-Methoxytryptamine: Shares the methoxy-substituted indole ring but differs in the side chain structure.
5-Methoxy-N,N-diisopropyltryptamine: Another methoxy-substituted indole derivative with different side chain substitutions.
2-(1H-Indol-3-yl)-N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)acetamide: Contains a similar indole structure but with different functional groups.
Uniqueness
1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione is unique due to its specific combination of the indole ring and pyrrolidin-2,5-dione moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
分子式 |
C15H16N2O3 |
|---|---|
分子量 |
272.30 g/mol |
IUPAC 名称 |
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H16N2O3/c1-20-11-2-3-13-12(8-11)10(9-16-13)6-7-17-14(18)4-5-15(17)19/h2-3,8-9,16H,4-7H2,1H3 |
InChI 键 |
RCTPYAYXDAHLPX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3C(=O)CCC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


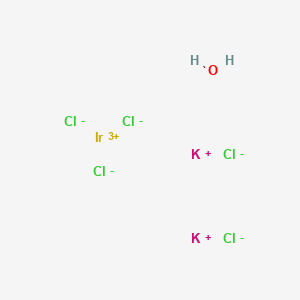
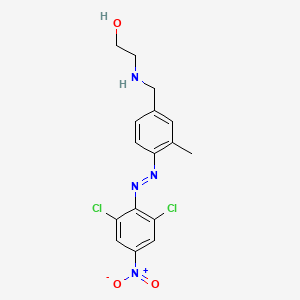
![4-Cyano-N-{3-[(S)-cyclopropyl{4-hydroxy-2-oxo-6-[(2R)-1-phenylbutan-2-yl]-2H-pyran-3-yl}methyl]phenyl}benzene-1-sulfonamide](/img/structure/B13740120.png)
